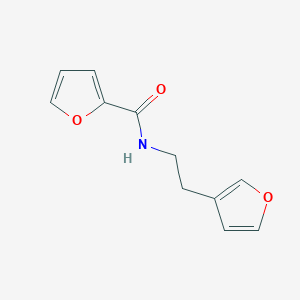

N-(2-(furan-3-yl)ethyl)furan-2-carboxamide

Description

Overview of Furan-Containing Organic Compounds in Contemporary Chemical Research

Furan (B31954) is a five-membered aromatic heterocycle containing one oxygen atom, which serves as a versatile building block in organic synthesis. nih.gov The furan nucleus is a common structural motif found in a multitude of natural products and synthetic compounds with significant biological activities. digitellinc.com In medicinal chemistry, furan derivatives have been investigated for a wide array of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govresearchgate.net

The reactivity of the furan ring, which can participate in various reactions such as cycloadditions and electrophilic substitutions, makes it a valuable synthon for the construction of more complex molecular architectures. organic-chemistry.org Furthermore, biomass-derived furans like furfural (B47365) are considered key platform chemicals for the sustainable production of fine chemicals and biofuels, highlighting the compound's importance in green chemistry. mdpi.com The incorporation of a furan moiety into a molecule can influence its pharmacological profile, metabolic stability, and binding affinity to biological targets. researchgate.net

Significance of the Carboxamide Moiety as a Privileged Scaffold

The carboxamide group (-C(=O)N-) is a ubiquitous functional group in chemistry and biology, most notably forming the peptide bonds that link amino acids into proteins. In the field of medicinal chemistry, the carboxamide linkage is considered part of a "privileged scaffold." This term refers to molecular frameworks that can bind to multiple, diverse biological targets, making them highly valuable starting points for drug discovery.

The utility of the carboxamide moiety stems from its unique structural and electronic properties. It is a rigid and planar group, which reduces the conformational flexibility of a molecule and can lead to higher binding affinity with a target receptor. The amide group is an excellent hydrogen bond donor and acceptor, enabling strong and specific interactions with biological macromolecules like enzymes and receptors. This ability to form robust hydrogen bonds is a key reason for its frequent appearance in active pharmaceutical ingredients. researchgate.net The stability and synthetic accessibility of the amide bond further contribute to its widespread use in the design of new therapeutic agents. benthamdirect.com

Contextualization of N-(2-(furan-3-yl)ethyl)furan-2-carboxamide within the Landscape of Furan-Based Chemical Entities

This compound is a distinct molecule that incorporates both the furan heterocycle and the carboxamide linker. Its structure consists of a furan-2-carboxamide unit attached to a 2-(furan-3-yl)ethylamine backbone. While this specific compound is commercially available, it is not extensively documented in peer-reviewed scientific literature, suggesting it may be a novel scaffold for further investigation or a specialized intermediate.

The synthesis of this compound would likely follow standard and well-established methods for amide bond formation. A common approach involves the reaction of furan-2-carbonyl chloride with 2-(furan-3-yl)ethan-1-amine (B2934610) in the presence of a base. mdpi.com Alternatively, coupling reagents can be used to facilitate the reaction between furan-2-carboxylic acid and the amine.

Structurally, the molecule is interesting because it contains two furan rings, substituted at different positions. The furan-2-carboxamide portion is a common feature in molecules with demonstrated biological activity, such as antibiofilm agents. nih.govresearchgate.net The furan-3-yl substituent is less common than the 2-substituted isomer, and its inclusion provides a different spatial arrangement and electronic distribution, which could lead to unique biological or material properties. researchgate.net The ethyl linker provides flexibility, allowing the two furan moieties to orient themselves to potentially interact with binding sites on a biological target. The context of this compound is therefore that of a molecule built from well-understood, high-value chemical motifs, representing an area ripe for further exploration in medicinal and materials chemistry.

Interactive Data Table for this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1428355-30-9 bldpharm.com |

| Molecular Formula | C11H11NO2 |

| Molecular Weight | 189.21 g/mol |

| Structure | A furan-2-carbonyl group linked via an amide bond to a 2-(furan-3-yl)ethyl group. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[2-(furan-3-yl)ethyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-11(10-2-1-6-15-10)12-5-3-9-4-7-14-8-9/h1-2,4,6-8H,3,5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVYHRWJVYNFTHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NCCC2=COC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 2 Furan 3 Yl Ethyl Furan 2 Carboxamide

Approaches to Furan (B31954) Ring System Construction

The synthesis of the furan moieties within N-(2-(furan-3-yl)ethyl)furan-2-carboxamide can be approached through two principal strategies: the creation of the furan ring from acyclic precursors (de novo synthesis) or the modification of an existing furan core.

De Novo Furanogenesis Techniques

De novo methods offer the advantage of building the furan ring with desired substituents in place. Key techniques include cycloaddition and cycloisomerization reactions.

Cycloaddition Reactions: The Diels-Alder reaction, a [4+2] cycloaddition, is a fundamental method for forming six-membered rings, which can then be converted to furans. numberanalytics.comnih.gov Furan itself can act as a diene in reactions with various dienophiles. numberanalytics.com The cycloaddition of oxazoles with acetylenic dienophiles, followed by the loss of a nitrile, also yields furan structures. pharmaguideline.com These reactions provide a pathway to complex, substituted furans. numberanalytics.comnih.govrsc.org

Cycloisomerization Reactions: A variety of metals catalyze the cycloisomerization of functionalized alkynes and alkenes to form furans. Palladium-catalyzed cycloisomerization of (Z)-2-en-4-yn-1-ols is a versatile method for producing a range of substituted furans under neutral conditions. acs.org Gold and iron catalysts are also effective; for instance, AuCl3 catalyzes the cycloisomerization of β-alkynyl β-ketoesters to yield trisubstituted furans, and iron(III) chloride facilitates a 5-exo-dig cycloisomerization to access functionalized furan cores. researchgate.net

| De Novo Synthesis Technique | Catalyst/Reagents | Precursors | Key Features |

| Diels-Alder Cycloaddition | Heat or Lewis acids (e.g., ZnCl2, AlCl3) | Dienes and dienophiles | Forms a six-membered ring intermediate that can be converted to a furan. numberanalytics.comnih.gov |

| Oxazole-Acetylene Cycloaddition | Heat | Oxazoles and acetylenic dienophiles | Results in the formation of a furan ring with the elimination of a nitrile. pharmaguideline.com |

| Palladium-Catalyzed Cycloisomerization | Pd(II) complexes (e.g., K2PdI4) | (Z)-2-en-4-yn-1-ols | Proceeds under neutral conditions and is applicable to a variety of substituted furans. acs.org |

| Gold-Catalyzed Cycloisomerization | AuCl3 | β-alkynyl β-ketoesters | Efficiently produces trisubstituted furans. researchgate.net |

| Iron-Catalyzed Cycloisomerization | FeCl3 | Aryl- and alkyl β-ketoesters | Provides access to functionalized furan cores under mild conditions. researchgate.net |

Functionalization of Pre-existing Furan Cores

When a furan starting material is readily available, direct functionalization is a common and efficient strategy. The electron-rich nature of the furan ring makes it susceptible to electrophilic substitution. numberanalytics.com However, the sensitivity of many furan derivatives can limit the use of harsh reaction conditions. nih.gov

Common electrophilic substitution reactions include:

Nitration: Typically carried out at low temperatures using a mild nitrating agent like acetyl nitrate. pharmaguideline.com

Sulfonation: Can be achieved using sulfur trioxide with pyridine (B92270) or dioxane at room temperature. pharmaguideline.com

Halogenation: Furan reacts vigorously with chlorine and bromine, often leading to polyhalogenated products. Milder conditions are required for mono-halogenation. pharmaguideline.com

Strategies for Carboxamide Linkage Formation

The formation of the amide bond between the furan-2-carboxylic acid and the 2-(furan-3-yl)ethanamine moieties is a critical step in the synthesis of the target molecule. Several reliable methods are available for this transformation.

Direct Amide Coupling Reactions Utilizing Condensing Agents

Direct coupling of a carboxylic acid and an amine is a widely used method for amide bond formation, facilitated by a variety of condensing (or coupling) agents. nih.gov These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Commonly used coupling reagents include:

Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). researchgate.netpeptide.com EDCI is particularly useful due to the water-solubility of its urea (B33335) byproduct, which simplifies purification. researchgate.netpeptide.com

Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate), and TBTU (N,N,N',N'-Tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate) are highly efficient and often lead to faster reactions with less racemization. researchgate.netpeptide.com

Phosphonium Salts: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another effective coupling agent. researchgate.net

Other Reagents: N,N'-Carbonyldiimidazole (CDI) is also employed for activating carboxylic acids towards amide formation. nih.gov

| Coupling Agent | Abbreviation | Class | Key Features |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDCI | Carbodiimide | Water-soluble urea byproduct, facilitating purification. researchgate.netpeptide.com |

| N,N'-Dicyclohexylcarbodiimide | DCC | Carbodiimide | Insoluble urea byproduct, useful in non-solid phase synthesis. researchgate.net |

| N,N'-Carbonyldiimidazole | CDI | Imidazolium | Activates carboxylic acids for amidation. nih.gov |

| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium Salt | Effective coupling agent. researchgate.net |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Uronium/Aminium Salt | Fast reaction rates and reduced racemization. researchgate.netpeptide.com |

| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU | Uronium/Aminium Salt | Efficient coupling agent. researchgate.netpeptide.com |

| N,N,N',N'-Tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate | TBTU | Uronium/Aminium Salt | Effective in critical coupling steps. researchgate.net |

Acyl Chloride Intermediates in Amide Synthesis

A classic and highly effective method for amide synthesis involves the conversion of the carboxylic acid to a more reactive acyl chloride. fishersci.it This is typically achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). fishersci.it The resulting acyl chloride reacts readily with an amine, often in the presence of a base like triethylamine (B128534) or pyridine to neutralize the HCl byproduct, to form the amide. fishersci.ithud.ac.uk This two-step process is often high-yielding and reliable. acs.org

Aminolysis Reactions for Carboxamide Generation

Aminolysis is a reaction in which an amine cleaves a molecule. For carboxamide synthesis, this typically involves the reaction of an amine with an ester or a carboxylic acid. wikipedia.org While the direct reaction of an amine with a carboxylic acid can be slow due to the formation of an ammonium (B1175870) carboxylate salt, this can be overcome at high temperatures or by using activating agents. wikipedia.org The aminolysis of esters is a more common approach. Additionally, enzyme-catalyzed aminolysis of both esters and carboxylic acids has been developed as a green and efficient method for amide synthesis. acs.orgau.dkresearchgate.net

Multi-Component Reaction Strategies (e.g., Ugi Reaction)

Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, offer an efficient route to complex molecules. nanomaterchem.com The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that is particularly well-suited for the synthesis of α-acetamido carboxamide derivatives. nih.gov This reaction typically involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. nih.gov

The versatility of the Ugi reaction has been widely demonstrated in the synthesis of a diverse range of heterocyclic compounds and peptide-like structures. nih.govrsc.org While a specific Ugi reaction for the direct synthesis of this compound is not extensively detailed in the provided search results, the principles of the Ugi reaction can be applied. A hypothetical Ugi-type synthesis could involve 2-(furan-3-yl)ethan-1-amine (B2934610), a suitable aldehyde or ketone, furan-2-carboxylic acid, and an isocyanide. The reaction proceeds through the formation of an iminium ion, which then reacts with the isocyanide and the carboxylate to form the final α-acylamino amide product. nih.gov The efficiency and atom economy of MCRs make them an attractive strategy for generating libraries of furan-containing carboxamides for various applications. researchgate.net

Specific Synthetic Pathways for this compound and its Analogs

More direct and classical methods for the synthesis of this compound and its analogs often involve the formation of the amide bond through acylation reactions.

Preparation from Furan-2-carbonyl Chloride and Corresponding Amines

A common and straightforward method for synthesizing N-substituted furan-2-carboxamides is the reaction of furan-2-carbonyl chloride with a primary or secondary amine. mdpi.com In the case of this compound, this would involve the reaction of furan-2-carbonyl chloride with 2-(furan-3-yl)ethan-1-amine. This reaction is typically carried out in an inert solvent, such as dichloromethane, often in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct. mdpi.com This method is widely applicable for the synthesis of various furan-2-carboxamide derivatives with high yields. mdpi.comnih.gov

Formation of Furanamide Derivatives via Furoylation Processes

Furoylation is a specific type of acylation where a furoyl group (a furan ring with a carbonyl group) is introduced into a molecule. The synthesis of this compound is a direct example of a furoylation process. This can be achieved using various activating agents for the furan-2-carboxylic acid. Besides the use of the acid chloride, coupling reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) can be employed to activate the carboxylic acid, which then reacts with the amine to form the amide bond. nih.gov Other coupling reagents commonly used in amide bond formation, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with additives like HOAt (1-hydroxy-7-azabenzotriazole), can also be effective. nih.gov

Optimization and Efficiency in this compound Synthesis

Reaction Parameter Optimization (e.g., Solvent, Temperature, Stoichiometry)

The choice of solvent, reaction temperature, and the stoichiometry of the reactants can significantly impact the outcome of the synthesis. For amide bond formation, polar aprotic solvents like dichloromethane, tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF) are often used. mdpi.comnumberanalytics.com The temperature can be adjusted to control the reaction rate and minimize side reactions. A systematic screening of these parameters is often necessary to identify the optimal conditions for a specific substrate combination. numberanalytics.com For instance, in the synthesis of related furan-2-carboxamides, reactions are often stirred at room temperature or slightly elevated temperatures to ensure complete conversion. nih.gov

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Solvent | Dichloromethane | THF | DMF |

| Temperature | Room Temperature | 45 °C | 80 °C |

| Base | Triethylamine | DIPEA | None |

Microwave-Assisted Synthesis for Enhanced Yields and Reaction Rates

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions and improving yields. nih.gov The use of microwave irradiation can dramatically reduce reaction times from hours to minutes. nih.govnih.gov This technique has been successfully applied to the synthesis of various amides, including those containing furan rings. researchgate.netmdpi.comnih.gov Microwave-assisted synthesis is often performed under solvent-free conditions or with minimal solvent, contributing to a greener chemical process. mdpi.comnih.gov For the synthesis of this compound, a microwave-assisted approach could involve heating a mixture of furan-2-carboxylic acid and 2-(furan-3-yl)ethan-1-amine, potentially with a catalytic amount of a coupling reagent. mdpi.com This method offers a rapid and efficient alternative to conventional heating methods. researchgate.netresearchgate.net

| Method | Reaction Time | Yield |

| Conventional Heating | Several hours | Good |

| Microwave Irradiation | Minutes | Often higher |

Considerations for Scalable Synthetic Routes

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a thorough evaluation of economic viability, efficiency, safety, and environmental impact. Key considerations for developing a scalable synthetic route involve the strategic selection of starting materials, optimization of reaction conditions, and implementation of sustainable practices.

A primary factor in scalable synthesis is the cost and availability of raw materials. Furan-based compounds, which form the backbone of the target molecule, can be derived from biomass, offering a potentially low-cost and renewable feedstock. mdpi.commdpi.com Polysaccharides can be readily converted into platform molecules like furfural (B47365), which serve as versatile precursors for more complex furan derivatives. mdpi.com The use of such bio-based materials can provide a significant economic and environmental advantage over petroleum-based starting materials, which are often associated with price volatility and greater environmental concerns. mdpi.com

Catalyst selection is another critical aspect. For large-scale operations, heterogeneous catalysts are often preferred over homogeneous ones due to their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling. For related transformations in furan chemistry, such as reductive amination, low-cost and efficient metal-based catalysts have been successfully employed. For instance, copper-based catalysts have demonstrated high yields in the synthesis of N-substituted furan derivatives, while Raney Co catalysts have shown excellent performance in similar amination reactions. mdpi.com The development of robust and recyclable catalysts is paramount for a cost-effective industrial process.

Optimization of reaction conditions is essential for maximizing yield, minimizing reaction time, and ensuring process safety. While laboratory syntheses may utilize microwave-assisted conditions for rapid results, industrial-scale production often requires translation to conventional heating in large reactors. researchgate.net A patent for an industrial process for other furan derivatives outlines reaction temperatures ranging from 10-160°C and reaction times of 2-25 hours, indicating a broad operational window that can be optimized for efficiency and energy consumption. google.com Continuous flow synthesis presents a modern, scalable alternative to traditional batch processing, offering better control over reaction parameters, improved safety, and potentially higher throughput. mdpi.comresearchgate.net

The following tables summarize key parameters and alternative approaches considered for the scalable synthesis of furan-based amides.

Table 1: Comparison of Catalytic Systems for Furan Amine Synthesis

| Catalyst Type | Example | Advantages for Scalability | Potential Challenges |

|---|---|---|---|

| Copper-Based | CuAlOₓ | Low cost, high yield in continuous flow reactors. mdpi.com | Catalyst deactivation, potential for metal leaching. |

| Cobalt-Based | Raney Co | High efficiency, good selectivity. mdpi.com | Handling of pyrophoric Raney catalysts, cost. |

| Noble Metal | Palladium, Rhodium | High activity, broad applicability. researchgate.netmdpi.com | High cost, potential for product contamination. |

Table 2: Scalable Process Parameters for Furan Derivatives

| Parameter | Laboratory Scale Approach | Scalable Industrial Approach | Key Considerations |

|---|---|---|---|

| Starting Materials | Petroleum-derived reagents | Biomass-derived furans (e.g., from furfural). mdpi.commdpi.com | Cost, availability, sustainability. |

| Reaction Mode | Batch processing, microwave heating. researchgate.net | Continuous flow synthesis, large-scale batch reactors. mdpi.comgoogle.com | Throughput, safety, process control. |

| Solvents | Dichloromethane, THF. mdpi.comnih.gov | Greener alternatives (e.g., methanol, water), solventless conditions. mdpi.comresearchgate.netejcmpr.com | Environmental impact, cost, worker safety. |

| Purification | Column chromatography. researchgate.net | Recrystallization, distillation, filtration. google.com | Efficiency, cost, solvent waste reduction. |

By carefully considering these factors, a synthetic route for this compound can be designed that is not only efficient and high-yielding but also economically viable and environmentally responsible for large-scale industrial production.

Structural Elucidation and Spectroscopic Characterization of N 2 Furan 3 Yl Ethyl Furan 2 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of N-(2-(furan-3-yl)ethyl)furan-2-carboxamide is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts are influenced by the electronic environment, including the electronegativity of adjacent atoms and the aromaticity of the furan (B31954) rings.

The protons on the furan-2-yl ring, being part of a carboxamide structure, will show characteristic downfield shifts. The proton at the C5' position is anticipated to be the most deshielded due to its proximity to the ring oxygen and the electron-withdrawing effect of the amide group, likely resonating around 7.8 ppm. bldpharm.com The protons at C3' and C4' are expected to appear as multiplets around 7.0-7.3 ppm and 6.5-6.7 ppm, respectively. nih.govmdpi.com

For the furan-3-yl ring, the protons are generally found in a region characteristic of furan systems. The protons at the C2 and C5 positions are expected to resonate at higher fields compared to the furan-2-yl protons, likely in the range of 7.4-7.6 ppm, while the proton at C4 would appear at a more shielded position, around 6.4-6.6 ppm.

The ethyl linker protons would present as two triplets, assuming coupling to each other. The methylene (B1212753) group attached to the nitrogen (N-CH₂) would be deshielded by the amide functionality, with an expected chemical shift around 3.6-3.8 ppm. The other methylene group (furan-CH₂) would resonate slightly upfield, around 2.9-3.1 ppm. The amide proton (N-H) is expected to show a broad singlet, typically in the downfield region of 8.0-8.5 ppm, with its exact position being dependent on solvent and concentration. bldpharm.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Amide N-H | 8.0 - 8.5 | br s |

| Furan-2-yl H5' | ~7.8 | dd |

| Furan-2-yl H3' | 7.0 - 7.3 | dd |

| Furan-2-yl H4' | 6.5 - 6.7 | dd |

| Furan-3-yl H2 | 7.4 - 7.6 | m |

| Furan-3-yl H5 | 7.4 - 7.6 | m |

| Furan-3-yl H4 | 6.4 - 6.6 | m |

| N-CH₂ | 3.6 - 3.8 | t |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides complementary information, with each carbon atom giving a distinct signal. The carbonyl carbon of the amide group is expected to be the most downfield signal, typically appearing in the range of 158-165 ppm. bldpharm.comnih.govmdpi.com

The carbons of the furan-2-yl ring are influenced by the carboxamide substituent. The carbon attached to the carbonyl group (C2') is expected around 148 ppm, while the C5' carbon would be in the region of 143-145 ppm. The C3' and C4' carbons are anticipated to resonate at approximately 114-116 ppm and 112 ppm, respectively. bldpharm.commdpi.com

For the furan-3-yl moiety, the carbon atoms are expected at chemical shifts typical for a 3-substituted furan. The quaternary carbon C3, to which the ethyl group is attached, would likely appear around 120-122 ppm. The C2 and C5 carbons are expected in the region of 140-143 ppm, and the C4 carbon should be more shielded, around 110-112 ppm.

The ethyl linker carbons would have signals in the aliphatic region of the spectrum. The carbon adjacent to the nitrogen (N-CH₂) is expected around 39-41 ppm, and the carbon attached to the furan ring (furan-CH₂) would be found further upfield, around 25-27 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 158 - 165 |

| Furan-2-yl C2' | ~148 |

| Furan-2-yl C5' | 143 - 145 |

| Furan-2-yl C3' | 114 - 116 |

| Furan-2-yl C4' | ~112 |

| Furan-3-yl C2 | 140 - 143 |

| Furan-3-yl C5 | 140 - 143 |

| Furan-3-yl C3 | 120 - 122 |

| Furan-3-yl C4 | 110 - 112 |

| N-CH₂ | 39 - 41 |

Advanced NMR Techniques for Full Structural Assignment (e.g., 2D NMR, APT)

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, advanced NMR techniques such as 2D NMR would be indispensable. Correlation Spectroscopy (COSY) would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity within the ethyl linker and the coupling patterns of the protons on each furan ring.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of the carbon signals based on the already assigned proton spectrum. The Heteronuclear Multiple Bond Correlation (HMBC) experiment would be crucial for establishing the connectivity across the entire molecule by showing correlations between protons and carbons that are two or three bonds away. For example, HMBC would show a correlation between the N-H proton and the carbonyl carbon, as well as the N-CH₂ carbons, and between the furan-CH₂ protons and the carbons of the furan-3-yl ring.

Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiments would be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons, further aiding in the complete assignment of the ¹³C NMR spectrum.

Temperature-Dependent NMR Spectroscopy for Conformational Dynamics (e.g., Rotamers)

The amide bond in this compound has a partial double bond character, which can lead to restricted rotation and the existence of rotational isomers (rotamers), typically E and Z conformations, at room temperature. This phenomenon can result in the broadening or even doubling of NMR signals for the nuclei near the amide bond.

Temperature-dependent NMR spectroscopy is a powerful tool to study such conformational dynamics. By acquiring NMR spectra at different temperatures, one can observe changes in the line shapes of the signals. At low temperatures, the rotation around the amide bond is slow on the NMR timescale, and separate signals for each rotamer might be observed. As the temperature is increased, the rate of rotation increases, leading to the coalescence of these signals into a single, averaged signal at a higher temperature. The coalescence temperature can be used to calculate the energy barrier for the rotation around the amide bond.

Infrared (IR) Spectroscopy for Functional Group Identification (e.g., Amide Bond)

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amide group and the furan rings.

The most prominent feature would be the strong absorption band for the amide C=O stretching vibration (Amide I band), which is expected in the region of 1640-1680 cm⁻¹. nih.govmdpi.com The N-H stretching vibration of the secondary amide is anticipated to appear as a sharp band around 3300-3500 cm⁻¹. bldpharm.com The N-H bending vibration (Amide II band) is typically observed in the range of 1515-1570 cm⁻¹. bldpharm.com

The furan rings will also give rise to characteristic absorptions. The C-H stretching vibrations of the aromatic rings are expected just above 3100 cm⁻¹. The C=C stretching vibrations within the furan rings usually appear in the 1500-1600 cm⁻¹ region. The C-O-C stretching of the furan rings will produce strong bands in the fingerprint region, typically around 1000-1250 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Stretching | 3300 - 3500 |

| C-H (Furan) | Stretching | > 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=O (Amide I) | Stretching | 1640 - 1680 |

| N-H (Amide II) | Bending | 1515 - 1570 |

| C=C (Furan) | Stretching | 1500 - 1600 |

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound (C₁₁H₁₁NO₃), the calculated molecular weight is approximately 205.21 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 205. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition of the molecule with high accuracy. mdpi.com

Theoretical and Computational Studies of N 2 Furan 3 Yl Ethyl Furan 2 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting molecular properties. In studies of related furan (B31954) derivatives, these methods are used to determine optimized molecular geometry, vibrational frequencies, and electronic characteristics. nih.gov

Density Functional Theory (DFT) ApplicationsDensity Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules to determine their properties. For furan-carboxamide systems, DFT, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), is employed to:

Optimize the molecular geometry to find the most stable conformation (lowest energy state).

Calculate infrared and Raman spectra to compare with experimental findings.

Determine various electronic properties, including orbital energies and charge distributions. nih.gov

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting chemical reactivity. It maps the electrostatic potential onto the electron density surface of a molecule, visualizing the charge distribution. nih.gov

Color Coding : The MEP surface is color-coded to identify different regions. Red areas indicate negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. Blue areas represent positive electrostatic potential (electron-poor), indicating sites for nucleophilic attack. Green areas are neutral.

Predictive Power : For a molecule like N-(2-(furan-3-yl)ethyl)furan-2-carboxamide, an MEP analysis would highlight the electron-rich oxygen and nitrogen atoms as likely sites for electrophilic interaction, while hydrogen atoms bonded to nitrogen might appear as electron-poor regions. nih.gov

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO/LUMO Energies)

Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's electronic properties and reactivity.

HOMO : Represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron donor.

LUMO : Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is a key indicator of chemical stability. A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more reactive and easily polarizable.

For a target molecule, this analysis would pinpoint the locations of the HOMO and LUMO densities, indicating the most probable sites for electron donation and acceptance.

Prediction of Electrochemical Properties

The energies of the frontier orbitals (HOMO and LUMO) are used to calculate several global reactivity descriptors that predict electrochemical behavior:

Ionization Potential (I) : The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A) : The energy released when an electron is added (A ≈ -ELUMO).

Chemical Hardness (η) : A measure of resistance to change in electron distribution (η = (I - A) / 2). Harder molecules have a larger HOMO-LUMO gap.

Electronic Chemical Potential (μ) : The escaping tendency of electrons from a system (μ = -(I + A) / 2).

Electrophilicity (ω) : A measure of the ability of a species to accept electrons (ω = μ² / 2η).

These predicted parameters provide a quantitative basis for understanding the molecule's reactivity, stability, and potential role in chemical reactions.

Below is a conceptual data table illustrating the type of information that would be generated from such calculations for a hypothetical furan-carboxamide derivative, as specific data for the target compound is unavailable.

Conceptual Table of Calculated Quantum Chemical Parameters

| Parameter | Symbol | Formula | Conceptual Value |

|---|---|---|---|

| HOMO Energy | EHOMO | - | Value in eV |

| LUMO Energy | ELUMO | - | Value in eV |

| Energy Gap | ΔE | ELUMO - EHOMO | Value in eV |

| Ionization Potential | I | -EHOMO | Value in eV |

| Electron Affinity | A | -ELUMO | Value in eV |

| Chemical Hardness | η | (I - A) / 2 | Value in eV |

| Electronic Chemical Potential | µ | -(I + A) / 2 | Value in eV |

Molecular Docking Simulations for Ligand-Target Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to its protein target. Studies on a variety of furan-2-carboxamide derivatives have employed molecular docking to elucidate their potential mechanisms of action against different biological targets.

Molecular docking simulations of various furan-2-carboxamide analogs have revealed common binding patterns and key interacting amino acid residues within the active sites of their respective protein targets. These interactions are crucial for the biological activity of these compounds.

For instance, in studies of furan-2-carboxamides as potential antibiofilm agents targeting the LasR protein of Pseudomonas aeruginosa, molecular docking has suggested that the furan-2-carboxamide moiety can replace the labile furanone ring found in some natural quorum sensing molecules. The carbonyl group of the carboxamide is often predicted to form important hydrogen bonds with key residues such as Trp60 or Tyr56 in the LasR binding cavity nih.gov.

In the context of antibacterial agents, N-(4-bromophenyl)furan-2-carboxamide and its derivatives have been docked against New Delhi metallo-β-lactamase 1 (NDM-1), an enzyme responsible for antibiotic resistance. These studies have highlighted the importance of strong hydrogen bonding and hydrophobic interactions within the active site of NDM-1 nih.gov. Similarly, in the pursuit of novel fungicides, pyrazole-furan/thiophene carboxamide hybrids have been shown to interact with succinate dehydrogenase (SDH), with the carboxamide linkage playing a crucial role in binding acs.org.

Docking studies not only predict the binding pose but also provide a score that estimates the binding affinity of the ligand for the protein. These scores are calculated using various scoring functions that take into account factors like intermolecular interactions (hydrogen bonds, van der Waals forces) and the desolvation of the ligand and protein.

For a series of furan-1,3,4-oxadiazole tethered N-phenylacetamide derivatives screened as potential inhibitors of human tyrosinase (hTYR) and human tyrosinase-related protein-1 (hTYRP1), docking studies revealed strong binding affinities. The most promising compounds exhibited binding affinities significantly higher than the standard inhibitor, kojic acid, with scores of -11.50 kcal/mol and -13.30 kcal/mol against hTYRP1 and hTYR, respectively semanticscholar.org.

The binding affinities for a selection of furan-2-carboxamide derivatives from various studies are presented in the interactive data table below.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug design, MD simulations can provide insights into the stability of a ligand-protein complex, the flexibility of the ligand and protein, and the detailed dynamics of their interactions.

While no specific molecular dynamics simulation studies have been reported for this compound, MD simulations have been performed on related furan-containing compounds and carboxamide derivatives to validate docking results and assess the stability of the predicted binding poses.

For example, MD simulations were conducted on furan-1,3,4-oxadiazole derivatives complexed with hTYR and hTYRP1. These simulations, typically run for 100 nanoseconds, confirmed that the most promising compounds remained stably bound within the active sites of the enzymes throughout the simulation period semanticscholar.org. Similarly, MD simulations of N-(4-bromophenyl)furan-2-carboxamide analogues with NDM-1 have been used to validate the stability of the molecular interactions observed in docking studies nih.gov. The results of such simulations often show that the root-mean-square deviation (RMSD) of the ligand and key protein residues remains low, indicating a stable complex.

These studies on analogous compounds suggest that if this compound were to bind to a biological target, MD simulations would be a valuable tool to confirm the stability of its binding mode and to explore its conformational dynamics within the binding site.

Structure Activity Relationship Sar Studies of Furan 2 Carboxamide Scaffolds

Impact of Substituent Variations on Biological Activities

The biological profile of furan-2-carboxamide derivatives can be significantly altered by modifying the substituents on the furan (B31954) ring, the amide nitrogen, and any associated aromatic systems. collaborativedrug.com These variations influence the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictates its interaction with biological targets.

Research into the antibiofilm properties of furan-2-carboxamides against Pseudomonas aeruginosa has shown that the nature of the substituent plays a critical role. nih.gov A study exploring various analogs revealed that substituents on an associated phenyl ring directly impact activity. For instance, the presence of halogens, which are electron-withdrawing groups, tended to result in better biofilm inhibition. nih.gov Conversely, electron-donating groups like methyl and methoxy, as well as bulky t-butyl groups, have also been evaluated to map the chemical space for antibiofilm agents. nih.gov

In the context of anticancer and antimicrobial potential, the lipophilicity introduced by aromatic moieties appears to be a key factor. mdpi.com A series of carbamothioyl-furan-2-carboxamide derivatives demonstrated that compounds featuring aromatic groups were more lipophilic and exhibited higher antibacterial activity compared to non-aromatic counterparts. mdpi.com For example, p-tolylcarbamothioyl)furan-2-carboxamide showed notable anticancer activity against hepatocellular carcinoma cell lines. nih.gov

Furthermore, in the realm of antioxidant activity, the electronic nature of substituents is a determining factor. Electron-donating substituents can enhance antioxidant properties by stabilizing the resulting radical, whereas strong electron-withdrawing groups like nitro or cyano can diminish or eliminate this activity. researchgate.net

| Substituent Type | Position of Variation | Observed Biological Effect | Example Activity | Reference |

|---|---|---|---|---|

| Halogens (Electron-withdrawing) | Phenyl Ring | Increased Activity | Antibiofilm | nih.gov |

| Aromatic Moieties | Amide Side Chain | Increased Lipophilicity and Activity | Antibacterial, Anticancer | mdpi.comnih.gov |

| Electron-donating Groups | General Scaffold | Increased Activity | Antioxidant | researchgate.net |

| Electron-withdrawing Groups (Nitro, Cyano) | General Scaffold | Reduced or No Activity | Antioxidant | researchgate.net |

| Heterocycles (e.g., Pyridine (B92270), Furan) | Side Chain | Decreased Activity | VEGF Inhibition | nih.gov |

Bioisosteric Replacements within the Furan-2-carboxamide Framework

Bioisosteric replacement is a widely used strategy in drug design to optimize physicochemical and pharmacological properties by substituting one functional group with another that has similar physical and chemical characteristics. drughunter.com Within the furan-2-carboxamide framework, this approach has been successfully employed to enhance metabolic stability and biological activity.

A notable example is the design of furan-2-carboxamide derivatives as bioisosteric replacements for naturally occurring furanones that possess antibiofilm activity. nih.gov While effective, many furanones are metabolically labile. By replacing the unstable furanone ring with a more robust furan-2-carboxamide moiety, researchers developed compounds with significant antibiofilm properties, suggesting the furan-2-carboxamide core can successfully mimic the biological function of the original furanone scaffold. nih.govresearchgate.net

The furan ring itself can be considered a bioisostere for other groups. For instance, furan has been investigated as a potential bioisostere of carboxylic acid. nih.gov Furthermore, common ring equivalents for furan in bioisosteric replacement strategies include other five- and six-membered heterocycles like thiophene and pyridine. researchgate.net The choice of replacement is highly context-dependent, aiming to improve properties such as potency, selectivity, or pharmacokinetics while retaining the desired biological activity. drughunter.com Heterocyclic rings such as triazoles and oxadiazoles have also been used as bioisosteres for amide bonds, which can enhance metabolic stability and pharmacokinetic profiles. drughunter.com

| Original Moiety | Bioisosteric Replacement | Rationale / Outcome | Reference |

|---|---|---|---|

| Furanone Ring | Furan-2-carboxamide | Improved metabolic stability while retaining antibiofilm activity. | nih.govresearchgate.net |

| Carboxylic Acid | Furan | Considered a potential bioisosteric replacement to modulate physicochemical properties. | nih.gov |

| Furan Ring | Thiophene, Pyridine | Common ring equivalents used to explore SAR. | researchgate.net |

| Amide Linker | Triazole, Oxadiazole | Can mimic hydrogen bonding properties and enhance metabolic stability. | drughunter.com |

Conformational Flexibility and its Correlation with Molecular Recognition

The three-dimensional structure and conformational flexibility of a molecule are paramount for its ability to bind to a biological target. For furan-2-carboxamide scaffolds, the rotational freedom around the amide bond and the bond connecting the furan ring to the carbonyl group dictates the molecule's preferred shape.

Studies on simple analogs, such as N-methyl-furan-2-carboxamide, reveal a preference for a planar, eclipsed conformation. nih.govresearchgate.net This preference is influenced by factors like intramolecular hydrogen bonding and solvent polarity. nih.gov Despite having a non-optimal S(5)-type hydrogen bond geometry, N-methyl-furan-2-carboxamide largely retains this eclipsed conformation even in polar protic solvents. nih.govresearchgate.net This conformational rigidity is a key feature that governs how the molecule presents its functional groups for interaction with a receptor binding site.

The solvent environment can influence conformational equilibrium. Theoretical examinations of related structures like 2-formyl-furan show that solvent polarity affects the energy barrier for interconversion between conformers. rsc.org This interplay between intramolecular forces and the surrounding environment modulates the conformational landscape available to the molecule, thereby influencing its recognition by a biological target. nih.gov In drug design, strategically introducing conformational constraints, for example by replacing a flexible group with a more rigid one, can lock the molecule in its bioactive conformation, leading to increased potency. researchgate.net

Pharmacophore Elucidation for Targeted Design

A pharmacophore model defines the essential three-dimensional arrangement of molecular features necessary for biological activity. dergipark.org.tr Elucidating the pharmacophore for a class of compounds like furan-2-carboxamides is a critical step in designing new, more potent analogs and in virtual screening to identify novel hits. nih.gov

Pharmacophore models can be developed using either ligand-based or structure-based approaches. nih.gov In the absence of a known receptor structure, a model can be generated by aligning a set of active molecules and identifying common chemical features. For furan-2-carboxamide derivatives, key pharmacophoric features would likely include:

A hydrogen bond acceptor (the carbonyl oxygen).

A hydrogen bond donor (the amide N-H group).

Aromatic/hydrophobic regions (the furan ring and other aryl substituents).

Specific spatial relationships between these features.

When the structure of the biological target is known, structure-based methods can be employed. For example, molecular docking studies of furan-2-carboxamide-based antibiofilm agents into the LasR receptor of P. aeruginosa have helped to propose a binding mode. nih.govresearchgate.net Such studies reveal crucial interactions, like hydrogen bonds and hydrophobic contacts, that inform the development of a pharmacophore model. This model then serves as a 3D query to screen compound libraries for molecules that fit the required steric and electronic features, accelerating the discovery of new leads. dergipark.org.trresearchgate.net

Biological Activity Studies and Mechanistic Investigations Non Clinical Focus

Modulation of Molecular Pathways and Cellular Processes

Further experimental research is required to determine the biological profile of this compound.

Based on a thorough review of the provided search results, it is not possible to generate an article on the chemical compound “this compound” that adheres to the requested outline. The search did not yield any specific studies or data regarding the anti-metastatic properties, interaction with biological macromolecules, or general biological evaluation (antimicrobial, antioxidant, cytotoxicity) of this particular compound.

The available research focuses on the biological activities of various other furan-2-carboxamide derivatives, but not the specific molecule requested. Generating content based on these related but distinct compounds would violate the explicit instruction to focus solely on "this compound" and not introduce information outside this scope. Therefore, the requested article cannot be written with scientific accuracy based on the available information.

Potential Research Applications and Future Directions

Design and Synthesis of Chemical Probes for Investigating Biological Systems

The furan-2-carboxamide core is a versatile scaffold for the development of chemical probes to explore biological systems. The synthesis of hybrid molecules incorporating this moiety has demonstrated its utility in creating compounds with specific biological targets. mdpi.commdpi.com Building upon this, N-(2-(furan-3-yl)ethyl)furan-2-carboxamide can be systematically modified to create probes for target identification and validation.

Strategic derivatization could involve:

Attachment of Reporter Groups: Introducing fluorescent dyes, biotin (B1667282) tags, or photoaffinity labels onto the furan (B31954) rings or the ethyl linker would enable visualization and isolation of binding partners within cells or tissues.

Linker Modification: Altering the length and flexibility of the ethyl chain can optimize the spatial orientation of the probe, facilitating interaction with specific biological targets.

Synthesis of Focused Libraries: Creating a collection of probes with systematic variations allows for the screening and identification of compounds with high affinity and selectivity for a particular protein or pathway.

The synthesis of such probes often involves multi-step reaction sequences, starting with functionalized precursors like furan-2-carbonyl chloride and appropriately substituted amines. mdpi.com For instance, the synthesis of elaborate benzofuran-2-carboxamide (B1298429) derivatives has been achieved through methods like 8-aminoquinoline (B160924) directed C–H arylation followed by transamidation, showcasing advanced techniques that could be adapted for probe synthesis. mdpi.com

Scaffold Optimization for Enhanced Potency and Selectivity in Biological Assays

Optimizing the furan-carboxamide scaffold is crucial for developing compounds with improved therapeutic potential. Research has shown that modifying this structure can significantly impact biological activity, such as antibiofilm properties and enzyme inhibition. researchgate.netnih.gov The design strategy often involves the bioisosteric replacement of labile structures, like a furanone ring, with the more stable furan-2-carboxamide moiety to enhance biological activity and metabolic stability. researchgate.netnih.gov

Studies on various furan-2-carboxamide derivatives have provided key insights into structure-activity relationships (SAR). For example, in a series of compounds tested for antibiofilm activity against P. aeruginosa, the nature of the linker and substituents on the aromatic rings dramatically influenced efficacy. researchgate.netnih.gov Similarly, a series of N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives showed promising and selective antiproliferative activity by inhibiting the VEGFR-2 enzyme. nih.gov

| Derivative Series | Target/Assay | Key Structural Modifications | Observed Outcome | Reference |

|---|---|---|---|---|

| Carbohydrazides and Triazoles | Antibiofilm Activity (P. aeruginosa) | Bioisosteric replacement of furanone with furan-2-carboxamide; varied linkers. | Carbohydrazide derivative 4b showed the highest activity (58% inhibition). The triazole linker also conferred good activity. | researchgate.net |

| N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamides | VEGFR-2 Inhibition | Hybridization of furan-2-carboxamide with a 1,3,4-thiadiazole (B1197879) scaffold. | Several compounds showed potent inhibition of VEGFR-2 (IC50 values of 7.4–11.5 nM) and promising antiproliferative activity. | nih.gov |

| 5-Aryl-furan-2-carboxamides | Urotensin-II Receptor Antagonism | Combination of furan-2-carboxamide with various aryl groups. | Demonstrated potential in treating conditions like heart failure by blocking the target receptor. | mdpi.com |

Future optimization of the this compound scaffold would involve synthesizing analogs with systematic modifications to the furan rings (e.g., substitution with electron-donating or withdrawing groups) and the linker to fine-tune its potency and selectivity for specific biological targets. researchgate.net

Exploration of Novel this compound Analogs through Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy for exploring chemical space and identifying novel bioactive compounds. Applying this approach to the this compound scaffold can lead to the discovery of analogs with unique biological activities. DOS strategies have been successfully used to generate collections of furan-2-carboxamides to screen for antibiofilm properties. researchgate.netnih.gov

These syntheses often employ convergent strategies where different building blocks are combined in the final steps. For example, a library of furan-2-carboxamides was created using four distinct series of linkers to connect the core furan moiety to various substituted phenyl rings. nih.gov The synthetic routes included acylation, bimolecular substitution (SN2), and copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to generate carbohydrazides, diamides, and triazoles. nih.gov Another approach involves the reaction of furan derivatives with arenes in the presence of a superacid to generate 3-aryl-3-(furan-2-yl)propanoic acid derivatives, which are structurally related analogs. nih.gov

| Synthetic Strategy | Key Reactions | Resulting Analog Series | Reference |

|---|---|---|---|

| Convergent Synthesis with Varied Linkers | Acylation, SN2 Substitution, CuAAC Click Chemistry | N-acylcarbohydrazides, Diamides (1,3- and 1,4-substituted), 1,2,3-Triazoles | nih.gov |

| Hydroarylation of Furan Precursors | Friedel–Crafts reaction in Brønsted superacid (TfOH) | 3-Aryl-3-(furan-2-yl)propanoic acids and esters | nih.gov |

| Molecular Hybridization | Acylation of a precursor amine with furan-2-carbonyl chloride | Hybrid molecules combining furan-2-carboxamide with scaffolds like 1,3,4-thiadiazole or 2,2-diphenylethylamine | mdpi.comnih.gov |

By applying similar DOS principles, a wide range of analogs of this compound can be generated and screened in high-throughput biological assays to uncover novel therapeutic leads.

Integration of Computational and Experimental Approaches for Rational Compound Design

The synergy between computational modeling and experimental validation has become a cornerstone of modern rational drug design. jddhs.comjddhs.com This integrated approach is particularly valuable for accelerating the design and optimization of furan-carboxamide derivatives.

Computational techniques play a critical role in the initial stages of design:

Molecular Docking: This method predicts the preferred binding orientation of a ligand to a target protein. It has been used to guide the design of furan-2-carboxamide derivatives as VEGFR-2 inhibitors and to propose a binding mode for antibiofilm agents within the LasR protein. mdpi.comresearchgate.netnih.gov

Quantitative Structure–Activity Relationship (QSAR): QSAR models can correlate chemical structure with biological activity, helping to prioritize which analogs to synthesize. jddhs.com

Quantum Mechanics (QM): QM calculations can be used to study the conformational preferences and electronic properties of molecules, as demonstrated in a study of N-methylfuran-2-carboxamide. nih.gov

Experimental work then validates and refines these computational predictions:

Chemical Synthesis: High-confidence hits from in silico screening are synthesized for biological testing. jddhs.com

In Vitro and In Vivo Assays: Experimental assays confirm the biological activity and provide crucial data to refine computational models.

Structural Biology: Techniques like X-ray crystallography and NMR spectroscopy provide empirical data on ligand-protein interactions, validating docking predictions. jddhs.com

A study on furan carboxamides as model compounds for environmental photochemistry also highlights this integration, using experimental photolysis data to understand reaction pathways that can be further analyzed with computational models. acs.org Applying this integrated workflow to this compound will enable a more efficient and targeted approach to designing novel compounds with high specificity and desired properties.

Investigation of Materials Science Applications of Furan-Carboxamide Derivatives (e.g., Polymer Synthesis)

Furan-based compounds, derivable from abundant biomass, are increasingly recognized as sustainable building blocks for advanced materials. mdpi.comijsrst.com While this compound itself has not been extensively studied in materials science, its furan-carboxamide structure presents intriguing possibilities for polymer synthesis and other applications.

The furan ring is a versatile component in macromolecular materials, used in the preparation of polyesters and polyamides. researchgate.net The amide linkage within the furan-carboxamide structure is the defining feature of polyamides (e.g., Nylon), suggesting that derivatives of this compound could serve as novel monomers. Polymerization could potentially occur through reactions involving the furan rings or by introducing other reactive functional groups.

Furthermore, furan-containing conjugated polymers have been developed for applications in organic electronics, such as organic field-effect transistors (OFETs). rsc.orgnumberanalytics.comntu.edu.sgresearchgate.net The π-conjugated system of the furan ring can be exploited to create materials with tailored electronic and photophysical properties. rsc.orgntu.edu.sg Furan-based resins are also used in composite materials. numberanalytics.com

| Polymer Type | Monomer Source/Type | Key Properties | Potential Applications | Reference |

|---|---|---|---|---|

| Furan-Based Polyesters (e.g., PEF) | Furan derivatives like FDCA | Good barrier properties, thermal stability | Sustainable packaging (alternative to PET) | researchgate.net |

| Furan-Based Polyamides | Furan-derived diamines or diacids | Potential for high performance and bio-based origin | Engineering plastics, fibers | mdpi.com |

| Furan-Containing Conjugated Polymers | Oligofurans, Furan-phenylene co-oligomers | Tunable bandgaps, high charge carrier mobility, bright luminescence | Organic electronics, OFETs, sensors, biomedical photosensitizers | rsc.orgresearchgate.net |

| Furan-Based Resins/Oligomers | Furfuryl alcohol, 5-HMF | Thermosetting properties, photosensitivity | Composite materials, adhesives, 3D printing (stereolithography) | researchgate.netacs.org |

Future research could explore the synthesis of polymers from this compound derivatives, potentially leading to new bio-based materials with unique thermal, mechanical, or electronic properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2-(furan-3-yl)ethyl)furan-2-carboxamide?

- Methodology : The compound can be synthesized via multi-step organic reactions. A typical approach involves cyclization of furan derivatives and coupling with ethylamine intermediates. For example, Feist-Benary cyclization using nBuLi and aldehydes (e.g., benzaldehyde) under reflux conditions in acetonitrile or DMF produces furan-carboxamide derivatives. Post-synthesis, purification via column chromatography or recrystallization is recommended .

- Key Data : IR and NMR spectroscopy are critical for verifying functional groups (e.g., amide C=O at ~1670 cm⁻¹ in IR; furan protons at δ 6.2–7.5 ppm in ¹H NMR) .

Q. How is the compound structurally characterized using spectroscopic techniques?

- Methodology :

- ¹H/¹³C NMR : Assign peaks for furan rings (δ 6.2–7.5 ppm for protons; δ 110–150 ppm for carbons) and amide protons (δ 8.0–10.0 ppm).

- IR Spectroscopy : Confirm amide C=O (1650–1700 cm⁻¹) and furan C-O-C (1250–1300 cm⁻¹).

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., C₁₂H₁₂N₂O₂ has a calculated [M+H]⁺ of 216.24) .

Q. What solvents and conditions are optimal for crystallization?

- Methodology : Slow evaporation of polar aprotic solvents like DMF or DMSO at 293 K yields single crystals suitable for X-ray diffraction. DMF is particularly effective due to its hydrogen-bonding interactions with the carboxamide group .

Advanced Research Questions

Q. How are hydrogen-bonding and π-π interactions analyzed in its crystal structure?

- Methodology : X-ray crystallography (e.g., SHELX refinement) reveals intermolecular interactions. For example:

- Strong N–H⋯O bonds (2.6–3.0 Å) between the amide group and DMF solvent.

- Weak C–H⋯O interactions (3.0–3.5 Å) stabilizing the lattice.

- π-π stacking (centroid distances ~3.8 Å) between aromatic rings .

Q. How can structure-activity relationships (SAR) be explored for bioactivity?

- Methodology :

- Analog Synthesis : Introduce substituents (e.g., halogens, methyl groups) on the furan or chromone moieties.

- Biological Assays : Use MTT assays (e.g., HCT-116 colorectal cancer cells) to evaluate cytotoxicity. Compare IC₅₀ values of derivatives .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding to targets like enzymes or receptors .

Q. How are data contradictions resolved in spectroscopic vs. crystallographic results?

- Case Study : Discrepancies between NMR-derived conformations and X-ray structures (e.g., planar vs. twisted amide groups) are resolved by:

- Dynamic NMR Analysis : Assess rotational barriers of the amide bond.

- DFT Calculations : Compare energy minima of proposed conformers with crystallographic data .

Q. What strategies optimize synthetic yields for complex derivatives?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.